4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid
Description
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C12H11NO4/c1-8-6-11(17-13-8)7-16-10-4-2-9(3-5-10)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
LFYQZAJDQDRNJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)COC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate with Hydroxylamine
The 3-methylisoxazole ring is constructed via the reaction of ethyl acetoacetate (1) with hydroxylamine hydrochloride in aqueous media. This method, optimized by DL-tartaric acid catalysis, proceeds through the formation of ethyl 3-(hydroxyimino)butanoate (2), followed by intramolecular cyclization to yield 3-methylisoxazol-5(4H)-one (3). Subsequent reduction of the ketone group in (3) using sodium borohydride or catalytic hydrogenation produces 3-methylisoxazole-5-methanol (4).
Reaction Conditions :
Alternative Route via Nitroalkane Intermediates
As described in EP0891972A1, benzyl halide derivatives (e.g., 2,4-dichloro-3-formyl benzoate) undergo condensation with nitroalkanes under basic conditions to form α-nitro ketones, which are subsequently reduced and cyclized to isoxazoles. While this method requires halogenated precursors and radical initiators (e.g., N-bromosuccinimide), it offers precise control over substitution patterns.
Etherification of 4-Hydroxybenzoic Acid
Protection of the Carboxylic Acid Group
To prevent side reactions during ether formation, 4-hydroxybenzoic acid (5) is first protected as its methyl ester (6) using thionyl chloride and methanol.
Procedure :
Mitsunobu Coupling with 3-Methylisoxazole-5-methanol
The methyl ester (6) is coupled with 3-methylisoxazole-5-methanol (4) via the Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the ether bond formation.
Reaction Parameters :
Alternative Alkylation Strategies
For large-scale synthesis, alkylation using a brominated isoxazole derivative (e.g., 5-(bromomethyl)-3-methylisoxazole) and 4-hydroxybenzoate in the presence of potassium carbonate (K₂CO₃) provides a cost-effective route.
Optimized Conditions :
Hydrolysis of the Methyl Ester
The final step involves saponification of the methyl ester (7) to regenerate the carboxylic acid group. This is achieved using aqueous sodium hydroxide (NaOH) followed by acidification with hydrochloric acid (HCl).
Procedure :
Comparative Analysis of Synthetic Routes
Analytical Characterization
Synthesized 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid is characterized by:
- IR Spectroscopy : Absorption bands at 1680 cm⁻¹ (C=O, carboxylic acid) and 1605 cm⁻¹ (C=N, isoxazole).
- ¹H NMR (CDCl₃) : δ 8.05 (d, 2H, aromatic), 6.95 (s, 1H, isoxazole-H), 4.85 (s, 2H, OCH₂), 2.45 (s, 3H, CH₃).
- Mass Spectrometry : m/z 263.1 [M+H]⁺.
Industrial and Environmental Considerations
The DL-tartaric acid-catalyzed method (source 2) stands out for its green chemistry credentials, utilizing water as a solvent and avoiding toxic metals. In contrast, patent-derived routes (source 1) prioritize functional group tolerance and scalability, albeit with higher energy inputs. Future directions may focus on enzymatic catalysis or flow chemistry to enhance atom economy.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Thiazole Derivatives
- 4-[(2-Chloro-5-thiazolyl)methoxy]benzoic Acid ():
- Structure : Replaces isoxazole with a 2-chloro-thiazole ring.
- Properties : Thiazoles exhibit higher electronegativity due to sulfur, enhancing polar interactions. This derivative is used as a pesticide intermediate, suggesting bioactivity distinct from isoxazole analogues.
- Key Difference : Thiazole’s electron-withdrawing nature may reduce metabolic stability compared to isoxazole .
Isoxazol-5(4H)-ones
- 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (): Structure: Features a benzylidene group fused to an isoxazolone ring. The absence of a benzoic acid moiety limits direct comparison but highlights isoxazole’s versatility in redox applications .
Linkage Variations
Amide-Linked Analogues
- β-(5-Methyl-3-isoxazolylamido)-benzoic Acid (): Structure: Isoxazole attached via an amide bond. This may limit bioavailability in vivo .
Thioether and Azo Linkages
- 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic Acid (): Structure: Thiazole-thiol linked via acetyl amino group. No bioactivity data provided, but sulfur atoms may enhance metal chelation .
Substituent Effects
Hydrophilic Substituents
Aromatic Extensions
- (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic Acid (): Structure: Indole-thiazolidinone fused to benzoic acid. Properties: Extended π-systems enhance antimicrobial activity (MIC values unspecified). The target compound’s simpler structure may limit broad-spectrum activity but improve synthetic accessibility .
Research Implications
- Further studies should prioritize assays for antibacterial, antifungal, or pesticidal activity.
- Synthetic Optimization : and highlight one-pot and anhydride-based syntheses, suggesting scalable routes for the target compound.
- Metabolic Stability : Compared to amide-linked derivatives (), the methoxy linker may reduce susceptibility to enzymatic hydrolysis, warranting ADME studies.
Q & A
Q. What are the validated synthetic routes for 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves coupling 3-methyl-5-hydroxymethylisoxazole with a benzoic acid derivative. A validated approach includes:
- Step 1 : Activation of the carboxylic acid group (e.g., via EDCl/HOBt coupling) on the benzoic acid scaffold.
- Step 2 : Nucleophilic substitution with 3-methyl-5-hydroxymethylisoxazole under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (45–60°C) to improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against standards .
- Structural Confirmation :
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Limited aqueous solubility (use DMSO for stock solutions). Test solubility in PBS, ethanol, and acetonitrile for assay compatibility .
- Stability : Store at –20°C in anhydrous conditions. Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–37°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Reproducibility Checks : Validate assays (e.g., receptor binding or enzyme inhibition) using standardized protocols (IC50/EC50 curves with triplicate measurements).
- Metabolite Interference : Perform LC-MS/MS to identify degradation products or metabolites that may confound results (e.g., hydroxylated or demethylated derivatives) .
- Structural Analog Comparison : Compare activity with analogs like 4-(4-chlorophenoxy)benzoic acid to isolate pharmacophore contributions .
Q. What strategies are effective for improving the compound’s pharmacokinetic properties in preclinical studies?
Methodological Answer:
- Prodrug Design : Introduce ester or amide prodrug moieties (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., isoxazole ring oxidation). Modify substituents (e.g., fluorination) to block degradation .
Q. How can computational modeling guide the optimization of this compound’s target binding affinity?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., cyclooxygenase or kinase domains). Prioritize residues with hydrogen-bonding potential (e.g., carboxylic acid group) .
- QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. trifluoromethyl) on bioactivity using datasets from analogs like 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid .
Q. What experimental approaches validate the compound’s proposed mechanism of action in disease models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
